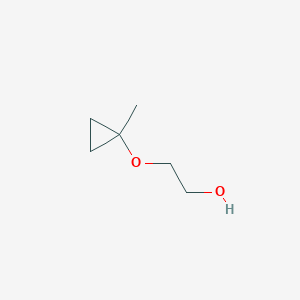
2-(1-Methylcyclopropoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclopropoxy)ethanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Building Block for Complex Molecules
2-(1-Methylcyclopropoxy)ethanol serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound's cyclopropyl structure contributes to its reactivity, making it a valuable intermediate in various chemical reactions.
Medicinal Chemistry
Therapeutic Applications
Research indicates that this compound may have therapeutic applications, particularly in developing new drugs targeting neurological disorders. Its interactions with biological systems are under investigation to understand its potential as a therapeutic agent.
Case Study: Antitumor Activity
A notable study evaluated the efficacy of this compound on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The results suggested that the compound could serve as a lead structure for developing new anticancer therapies.
Enzyme-Catalyzed Reactions
Biochemical Studies
In biochemical research, this compound is employed to study enzyme-catalyzed reactions involving alcohols and aldehydes. Its structure allows it to act as a substrate for various enzymes, facilitating investigations into metabolic pathways and enzyme specificity.
Agrochemical Applications
Pesticide Development
The compound is also explored for its potential use in the agrochemical industry, particularly in developing new pesticides. Its unique properties may enhance the efficacy of existing formulations or lead to the creation of novel pest control agents.
Industrial Applications
Precursor for Specialty Chemicals
In industrial settings, this compound acts as a precursor for manufacturing specialty chemicals and materials. Its application extends to producing surfactants and other functional chemicals used in various industries.
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-(1-methylcyclopropyl)oxyethanol |
InChI |
InChI=1S/C6H12O2/c1-6(2-3-6)8-5-4-7/h7H,2-5H2,1H3 |
Clé InChI |
TYIFOPYCGBVBFC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















